molecular formula C10H22Cl2N2O B1398309 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride CAS No. 1219964-11-0

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Cat. No.: B1398309
CAS No.: 1219964-11-0
M. Wt: 257.2 g/mol
InChI Key: KHMUXMBSVXVYFI-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is a chemical compound that features a pyrrolidine ring and a piperidinol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride typically involves the reaction of pyrrolidine with piperidinol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high consistency and quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as 1-(2-Pyrrolidinylmethyl)pyrrolidine share structural similarities and may exhibit similar biological activities.

    Piperidinol derivatives: Compounds like 4-piperidinol derivatives also share structural features and may have comparable applications.

Uniqueness

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a piperidinol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMUXMBSVXVYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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